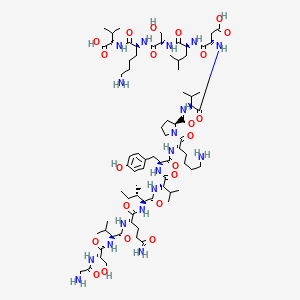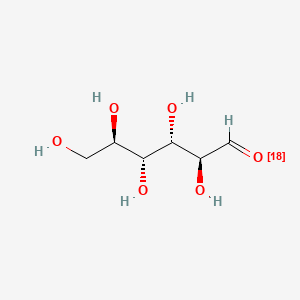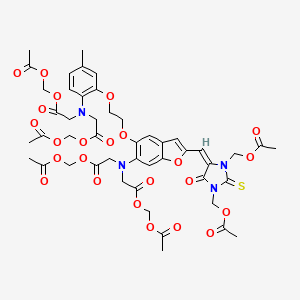
(2R,3R,4R,5R)-(213C)hexane-1,2,3,4,5,6-hexol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Sorbitol-13C: is a stable isotope-labeled compound, specifically a carbon-13 labeled form of D-SorbitolThe carbon-13 labeling makes D-Sorbitol-13C particularly useful in various scientific research applications, including metabolic studies and tracer experiments .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of D-Sorbitol-13C typically involves the reduction of D-Glucose-13C. The reduction process can be carried out using catalytic hydrogenation with a catalyst such as Raney nickel or platinum under high pressure and temperature conditions. The reaction is as follows:
D-Glucose-13C+H2→D-Sorbitol-13C
Industrial Production Methods: : Industrial production of D-Sorbitol-13C follows similar principles but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and efficient catalysts to ensure high yield and purity. The isotopic purity of the final product is typically around 99 atom % 13C .
Chemical Reactions Analysis
Types of Reactions: : D-Sorbitol-13C undergoes various chemical reactions, including:
Oxidation: D-Sorbitol-13C can be oxidized to D-Sorbose-13C using oxidizing agents such as nitric acid or potassium permanganate.
Reduction: Further reduction of D-Sorbitol-13C can lead to the formation of hexane-1,2,3,4,5,6-hexol-13C.
Substitution: Hydroxyl groups in D-Sorbitol-13C can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Nitric acid, potassium permanganate, and other strong oxidizing agents.
Reduction: Hydrogen gas with catalysts like Raney nickel or platinum.
Substitution: Various reagents depending on the desired substitution, such as acyl chlorides for esterification.
Major Products
Oxidation: D-Sorbose-13C
Reduction: Hexane-1,2,3,4,5,6-hexol-13C
Substitution: Esterified or etherified derivatives of D-Sorbitol-13C
Scientific Research Applications
Chemistry: : D-Sorbitol-13C is used as a tracer in metabolic studies to track the conversion and utilization of sorbitol in various biochemical pathways.
Biology: : In biological research, D-Sorbitol-13C is employed to study the metabolism of sorbitol in organisms, including its role in the polyol pathway and its impact on cellular processes.
Medicine: : D-Sorbitol-13C is used in diagnostic applications, such as in breath tests to measure the absorption and metabolism of sorbitol in the gastrointestinal tract.
Industry: : In the industrial sector, D-Sorbitol-13C is used in the production of isotopically labeled compounds for research and development purposes .
Mechanism of Action
The mechanism of action of D-Sorbitol-13C is similar to that of unlabeled D-Sorbitol. It acts as a sugar alcohol that can be metabolized by the body. In metabolic studies, the carbon-13 label allows researchers to trace the compound’s pathway and measure its conversion into other metabolites. The primary molecular targets include enzymes involved in the polyol pathway, such as aldose reductase and sorbitol dehydrogenase .
Comparison with Similar Compounds
Similar Compounds
D-Mannitol-13C: Another carbon-13 labeled sugar alcohol, used similarly in metabolic studies.
D-Glucose-13C: A carbon-13 labeled form of glucose, used as a tracer in various metabolic pathways.
D-Arabinose-13C: A carbon-13 labeled pentose sugar, used in research on carbohydrate metabolism.
Uniqueness: : D-Sorbitol-13C is unique due to its specific labeling at the carbon-13 position, which allows for precise tracking in metabolic studies. Its role as a sugar alcohol also makes it distinct from other labeled sugars, as it participates in different metabolic pathways .
Properties
Molecular Formula |
C6H14O6 |
|---|---|
Molecular Weight |
183.16 g/mol |
IUPAC Name |
(2S,3R,4R,5R)-(213C)hexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m1/s1/i3+1/t3-,4+,5+,6+/m0 |
InChI Key |
FBPFZTCFMRRESA-NENHMXJQSA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([13C@H](CO)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 6-[3-[[N'-[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]carbamimidoyl]amino]propylcarbamoylamino]-4-hydroxynaphthalene-2-carboxylate](/img/structure/B15139498.png)
![S-[(E)-4-[(7S,10S)-4,4-dimethyl-2,5,8,12-tetraoxo-7-propan-2-yl-9-oxa-16-thia-3,6,13,18-tetrazabicyclo[13.2.1]octadeca-1(17),15(18)-dien-10-yl]but-3-enyl] (2S)-2-amino-3-methylbutanethioate](/img/structure/B15139504.png)
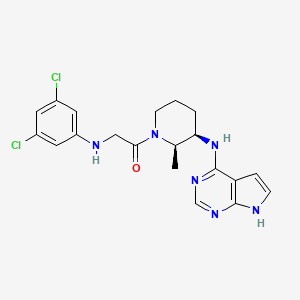
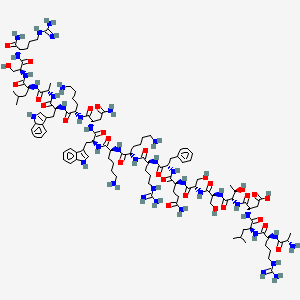
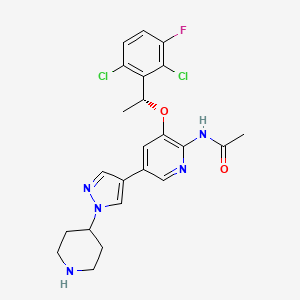
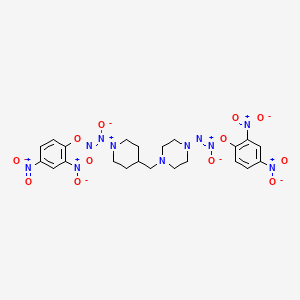
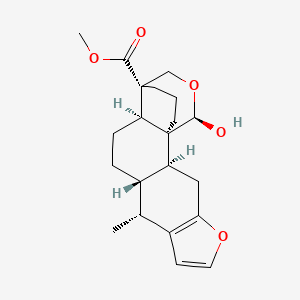
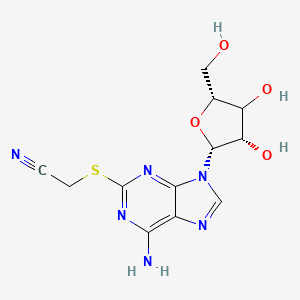
![(2R,4R,5R)-2-[2-chloro-6-[[4-(trifluoromethyl)phenyl]methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B15139569.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B15139573.png)
![(2R)-N-(4-chloro-3-hydroxyphenyl)-2-[4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide](/img/structure/B15139579.png)
